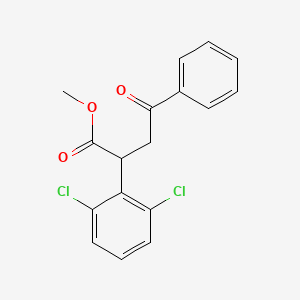

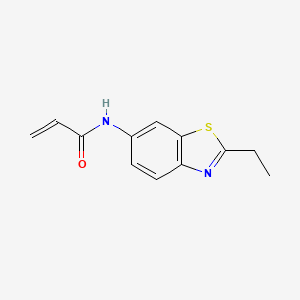

Methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-(2,6-dichlorophenoxy)acetate” is a compound that has a molecular formula of C9H8Cl2O3 . It is colorless to light-yellow or light-red liquid .

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique .

Physical And Chemical Properties Analysis

“Methyl 2-(2,6-dichlorophenoxy)acetate” has a molecular weight of 219.07 . It is a colorless to light-yellow or light-red liquid .

Scientific Research Applications

Synthesis and Characterization

- Research has detailed the synthesis of organotin(IV) complexes with potential anticancer properties, highlighting the structural characterization of these compounds through various spectroscopic techniques. These complexes have shown significant cytotoxic activity against a range of human tumor cell lines, suggesting their potential as anticancer drugs (Basu Baul et al., 2009).

- Another study focused on the inhibitors of the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. Compounds structurally related to methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate were identified as potent inhibitors of 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), showcasing a novel approach to targeting bacterial biosynthesis pathways (Li et al., 2011).

- The application of baker’s yeast-mediated reduction of esters for the synthesis of potential PPARα ligands was examined, with the study highlighting the stereoselective production of enantiomerically pure compounds. This research underscores the importance of biocatalysis in achieving desired stereochemistry in synthetic organic chemistry (Perrone et al., 2004).

Biological Activities

- A study explored the synthesis of amide derivatives of dexibuprofen, evaluating their DNA binding interactions. This research aimed to understand the interaction mechanisms of these compounds with DNA, which is crucial for the development of drug candidates with targeted genetic interventions (Arshad et al., 2017).

- Another research avenue investigated the biosynthesis of esters in apples, providing insights into the chemical origins of fruit aroma. This study contributes to the broader understanding of flavor chemistry and its biosynthetic pathways in plants (Rowan et al., 1996).

Safety and Hazards

While specific safety data for “Methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate” is not available, similar compounds like 2,6-Dichlorophenyl isocyanate are considered hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation. They are also harmful if swallowed .

properties

IUPAC Name |

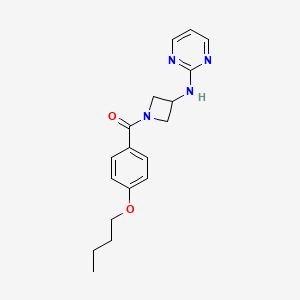

methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2O3/c1-22-17(21)12(16-13(18)8-5-9-14(16)19)10-15(20)11-6-3-2-4-7-11/h2-9,12H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQJZEKLZCFKTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)C1=CC=CC=C1)C2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2704200.png)

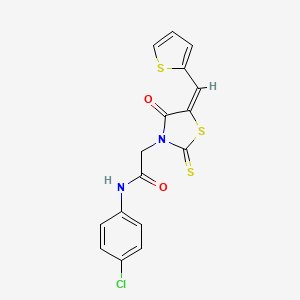

![4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2704209.png)

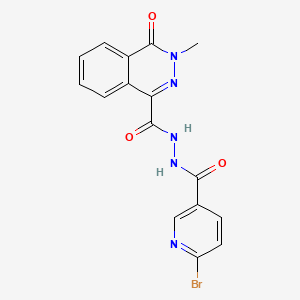

![2-(4-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2704212.png)

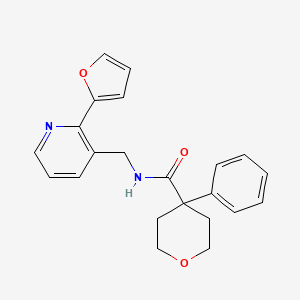

![8-((4-phenylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2704214.png)

![3-[(1S,2S)-1-(5-[(4S)-2,2-dimethyloxan-4-yl]-2-{(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methyl-1H-indazol-5-yl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carbonyl}-1H-indol-1-yl)-2-methylcyclopropyl]-1,2,4-oxadiazol-5(4H)-one](/img/structure/B2704215.png)

![3-chloro-N-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2704219.png)